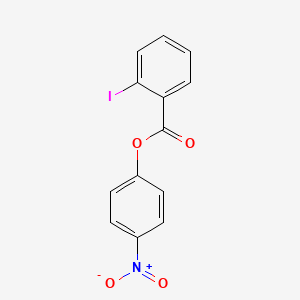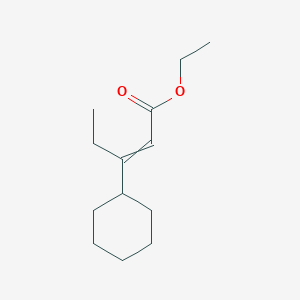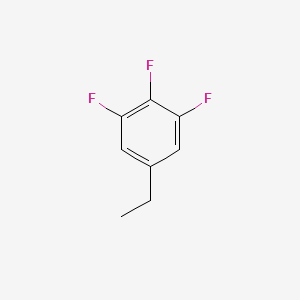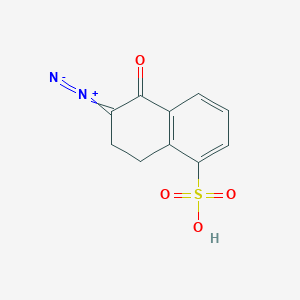
4-Nitrophenyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-iodobenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitrophenyl group and an iodobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-iodobenzoate typically involves the esterification of 4-nitrophenol with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and an organic solvent like chloroform. The mixture is heated under reflux for a specific period, usually around 1 hour, to facilitate the reaction. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting solid residue is recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group and iodine atom can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed for the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl esters or iodobenzoates.
Reduction Reactions: The major product is 4-aminophenyl 2-iodobenzoate.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
4-Nitrophenyl 2-iodobenzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-iodobenzoate involves its interaction with various molecular targets. The nitro group and iodine atom can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl 2-methylbenzoate
- 4-Nitrophenyl 4-hydroxy-3-methylbenzoate
- 2-Iodo-6-methoxy-4-nitroaniline
Comparison: 4-Nitrophenyl 2-iodobenzoate is unique due to the presence of both a nitro group and an iodine atom, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic sites, making it versatile for various chemical reactions and applications .
Propriétés
Numéro CAS |
875647-23-7 |
|---|---|
Formule moléculaire |
C13H8INO4 |
Poids moléculaire |
369.11 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-iodobenzoate |
InChI |
InChI=1S/C13H8INO4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H |
Clé InChI |
XPOCHGQINUEXCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)

![3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B14198568.png)



